Retention of Potent MIC Against Macrolide-Resistant S. pneumoniae vs. Azithromycin and Clarithromycin
Solithromycin maintains an MIC90 of 0.25 µg/mL against a collection of 272 macrolide-resistant S. pneumoniae clinical isolates (erythromycin MIC ≥1 µg/mL), whereas these same isolates exhibit MIC90 values of >16 µg/mL for erythromycin, azithromycin, and clarithromycin [1]. The MIC50 for solithromycin was 0.06 µg/mL, and all 272 isolates were inhibited at ≤0.5 µg/mL, including the prevalent multidrug-resistant serotypes 19A and 35B [1]. This represents a ≥64-fold improvement in MIC90 relative to older macrolides against resistant strains.
| Evidence Dimension | MIC90 against macrolide-resistant S. pneumoniae clinical isolates |
|---|---|
| Target Compound Data | MIC50/90: 0.06/0.25 µg/mL |
| Comparator Or Baseline | Erythromycin/Azithromycin/Clarithromycin MIC50/90: 16/>16 µg/mL |
| Quantified Difference | ≥64-fold lower MIC90 (0.25 vs >16 µg/mL) |
| Conditions | 272 macrolide-resistant clinical isolates from 49 U.S. medical centers (2012 SENTRY surveillance); CLSI broth microdilution |
Why This Matters
This quantifies solithromycin's functional advantage in experimental models requiring consistent activity against macrolide-resistant S. pneumoniae, a major CABP pathogen.
- [1] Farrell DJ, Flamm RK, Sader HS, Jones RN. Antimicrobial Activity of Solithromycin against Serotyped Macrolide-Resistant Streptococcus pneumoniae Isolates Collected from U.S. Medical Centers in 2012. Antimicrob Agents Chemother. 2015;59(4):2432-2434. View Source
